

# Trial Overview and Patient Demographics

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## Compound Focus: Epitinib

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The phase Ib, open-label, multicenter study (NCT02590952) evaluated **Epitinib** (HMPL-813), an EGFR TKI designed for optimal blood-brain barrier penetration, in patients with EGFR-mutant advanced NSCLC and brain metastases [1] [2].

**Table 1: Key Trial Design Elements [1]**

Element	Description
ClinicalTrials.gov ID	NCT02590952
Phase	Ib
Study Type	Interventional (Clinical Trial)
Study Design	Open-label, multicenter, dose-expansion
Primary Endpoint	Safety and tolerability
Key Secondary Endpoints	Objective Response Rate (ORR), Duration of Response (DoR), Progression-Free Survival (PFS)
Treatment	Epitinib administered orally at 120 mg (n=30) or 160 mg (n=42) once daily until disease progression or intolerance

**Table 2: Patient Demographics and Baseline Characteristics (Full Analysis Set, n=72) [1]**

Characteristic	Details
Number of Patients	72
Median Age (Range)	57.0 years (31-70)
Sex (Female/Male)	44 (61.1%) / 28 (38.9%)
EGFR Mutation Status	All positive (Exon 19 deletion: 59.7%; L858R: 37.5%; Other: 2.8%)
History of Brain Radiotherapy	29 (40.3%)
Previous EGFR TKI Treatment	33 (45.8%)

## Methodology and Experimental Protocols

- Patient Population:** The trial enrolled adults (aged 18-70) with histologically/cytologically confirmed advanced **EGFR-mutant NSCLC** and brain metastases confirmed by enhanced CT or MRI [1].
- Treatment Protocol:** Patients received continuous once-daily oral doses of **Epitinib** (120 mg or 160 mg) in 28-day cycles [1].
- Assessment Protocols:**
  - Tumor Response:** Assessed according to **RECIST 1.1**. Intracranial and extracranial lesions were evaluated via enhanced CT or MRI scans [1].
  - Safety Assessment:** Monitored throughout the study, included tracking adverse events (AEs), serious AEs, laboratory parameters, and physical examinations [1].

## Efficacy and Safety Results

The following tables summarize the key efficacy and safety outcomes from the trial.

**Table 3: Summary of Efficacy Outcomes [1]**

Efficacy Parameter	120 mg Group (n=28)	160 mg Group (n=42)
Objective Response Rate (ORR)	53.6%	40.5%

Efficacy Parameter	120 mg Group (n=28)	160 mg Group (n=42)
Disease Control Rate (DCR)	85.7%	81.0%
Median Duration of Response (DoR)	7.40 months	9.10 months
Median Progression-Free Survival (PFS)	7.40 months	7.40 months

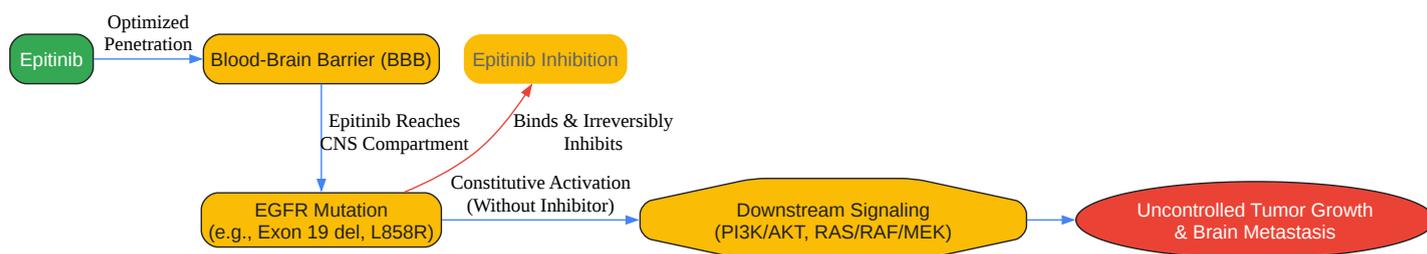
Table 4: Safety Profile: Treatment-Related Adverse Events (TRAEs) Occurring in  $\geq 20\%$  of Patients [3] [1]

Adverse Event	120 mg Group (n=30)	160 mg Group (n=42)
Any TRAE	100%	100%
Grade $\geq 3$ TRAE	43.3%	50.0%
Skin Rash	86.7%	88.1%
Elevated ALT	46.7%	50.0%
Elevated AST	43.3%	45.2%
Hyper-pigmentation	36.7%	35.7%
Diarrhea	26.7%	28.6%

## Mechanisms and Pathways

**Epitinib** is an oral, highly potent, and irreversible EGFR tyrosine kinase inhibitor. Its key differentiating design feature is the optimization for **effective penetration of the blood-brain barrier (BBB)**, a known limitation of earlier-generation EGFR TKIs [1]. Preclinical studies in tumor-bearing mice demonstrated higher drug concentrations in brain and tumor tissue than in plasma, suggesting adequate BBB penetration and potential antitumor effects on both extracranial and intracerebral lesions [1].

The diagram below illustrates the proposed mechanism of action for **Epitinib** in targeting EGFR-mutant NSCLC cells in the brain.



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**Epitinib** inhibits constitutively active EGFR signaling in brain metastases by penetrating the BBB.

## Conclusion and Clinical Implications

The phase Ib study of **Epitinib** (NCT02590952) demonstrated that it is a **well-tolerated and clinically active agent** in EGFR-mutant NSCLC patients with brain metastases [3] [1]. The safety profile was consistent with other EGFR TKIs, and the efficacy was promising across both tested doses. Based on a comprehensive benefit-risk assessment, the study investigators concluded that **160 mg once daily could be the recommended phase 2 dose (RP2D)** for future studies [3] [1].

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## References

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